LY 2087101

Catalog No.
S533947
CAS No.
913186-74-0
M.F
C15H11FN2OS2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 2087101

CAS Number

913186-74-0

Product Name

LY 2087101

IUPAC Name

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone

Molecular Formula

C15H11FN2OS2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18)

InChI Key

PEAMDZVDNYENPN-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3

Solubility

Soluble in DMSO

Synonyms

LY2087101; LY 2087101; LY-2087101.

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3

Description

The exact mass of the compound N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine is 318.0297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroscience - Allosteric Potentiation of Nicotinic Acetylcholine Receptors

Scientific Field: This application falls under the field of Neuroscience .

Summary of the Application: LY 2087101 is known to be a selective positive allosteric potentiator of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) .

Methods of Application: The compound is typically dissolved in DMSO to a concentration of 20 mg/mL, and can be stored at temperatures between 2-8°C . The exact experimental procedures would depend on the specific research context, but generally involve the application of the compound to biological samples or model organisms to study its effects on nAChR activity.

Results or Outcomes: The main outcome of using LY 2087101 is the potentiation of agonist-evoked α7 responses . This suggests that the compound could be useful in research into the function of these receptors and their role in various neurological processes and disorders.

LY 2087101 is a chemical compound identified as an allosteric potentiator of nicotinic acetylcholine receptors, specifically the α7, α4β2, and α4β4 subtypes. Its chemical structure is characterized by a thiophen-3-yl-methanone moiety, and its CAS number is 913186-74-0 . This compound has gained attention due to its potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease, where modulation of cholinergic signaling may be beneficial .

No safety information is available in scientific databases []. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated laboratory.

LY 2087101 functions primarily through its interaction with nicotinic acetylcholine receptors. It enhances the efficacy of agonists at these receptors, leading to increased ion flow and neurotransmitter release. The compound does not act as a direct agonist; instead, it binds to a transmembrane site on the receptor, facilitating a conformational change that enhances receptor activity .

The biological activity of LY 2087101 is predominantly linked to its role as a positive allosteric modulator. It selectively potentiates responses from α7 nicotinic acetylcholine receptors, which are critical in cognitive processes and synaptic plasticity. Studies have shown that LY 2087101 enhances agonist-evoked currents without significantly altering the kinetics of these responses, distinguishing it from other modulators like PNU-120596 . Its selectivity profile indicates less activity against α3β4 receptors, which may reduce potential side effects associated with broader receptor activation .

The synthesis of LY 2087101 involves several organic chemistry techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes steps such as:

  • Formation of the thiophen-3-yl-methanone scaffold.
  • Introduction of various substituents to optimize receptor binding and selectivity.
  • Purification processes like chromatography to isolate the final product with high purity .

LY 2087101 has potential therapeutic applications in:

  • Neurological Disorders: Its ability to enhance cholinergic signaling makes it a candidate for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease.
  • Research: Used in pharmacological studies to explore nicotinic receptor function and signaling pathways .

Research has focused on understanding how LY 2087101 interacts with nicotinic acetylcholine receptors. Studies using mutagenesis have identified key amino acids within the transmembrane domains that are critical for its potentiating effects. These studies indicate that the binding site for LY 2087101 overlaps with those of other allosteric modulators, suggesting a conserved mechanism among different compounds targeting nicotinic receptors .

Several compounds exhibit similar pharmacological profiles to LY 2087101. Here are some notable examples:

Compound NameMechanism of ActionSelectivity ProfileUnique Features
PNU-120596Positive allosteric modulatorPrimarily α7 nAChRsAffects both peak current and kinetics
NS1738Positive allosteric modulatorSelective for α4β2 nAChRsEnhances desensitization effects
IvermectinPositive allosteric modulatorBroad action on various nAChRsConverts from positive to negative modulator with mutations

Uniqueness of LY 2087101: Unlike PNU-120596, which significantly alters the kinetics of agonist responses, LY 2087101 primarily enhances peak currents without affecting the time course of response, making it a type I positive allosteric modulator . Additionally, its selectivity against α3β4 nAChRs further distinguishes it from other compounds in this category.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.02968349 g/mol

Monoisotopic Mass

318.02968349 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

LY2087101

Dates

Modify: 2023-08-15
1: Wang J, Lindstrom J. Orthosteric and Allosteric Potentiation of Heteromeric Neuronal Nicotinic Acetylcholine Receptors. Br J Pharmacol. 2017 Feb 15. doi: 10.1111/bph.13745. [Epub ahead of print] Review. PubMed PMID: 28199738.
2: Samengo IA, Currò D, Martire M. Nicotinic receptors modulate the function of presynaptic AMPA receptors on glutamatergic nerve terminals in the trigeminal caudal nucleus. Neurochem Int. 2015 Nov;90:166-72. doi: 10.1016/j.neuint.2015.08.008. PubMed PMID: 26277383.

Explore Compound Types